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Compound of Interest

Compound Name:
4-(4-Aminophenyl)morpholin-3-

one

Cat. No.: B139978 Get Quote

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal heterocyclic building block in modern

medicinal chemistry. Its rigid, three-dimensional structure and the presence of a reactive

primary amine make it an excellent scaffold for the synthesis of complex, biologically active

molecules. The principal and most commercially significant application of this compound is as a

key intermediate in the production of Rivaroxaban, a potent and selective direct inhibitor of

Factor Xa, which is a critical enzyme in the blood coagulation cascade.[1]

Primary Application: Factor Xa Inhibitors for Anticoagulation

The 4-(4-aminophenyl)morpholin-3-one moiety serves as the core component of

Rivaroxaban (Xarelto®), an orally administered anticoagulant medication.[2] It is widely used

for the prevention and treatment of various thromboembolic diseases, including deep vein

thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[1]

The aminophenyl group of the scaffold is utilized to link to the oxazolidinone core of

Rivaroxaban, a key pharmacophoric element for binding to the S4 pocket of the Factor Xa

active site. The morpholinone ring itself occupies the S1 pocket, contributing significantly to the

molecule's high affinity and selectivity for Factor Xa.[3][4]

The development of drugs like Rivaroxaban, enabled by intermediates such as 4-(4-
aminophenyl)morpholin-3-one, represents a significant advancement over older
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anticoagulants, offering predictable pharmacokinetics and removing the need for frequent blood

monitoring.[4]

Quantitative Data
The biological activity of compounds derived from the 4-(4-aminophenyl)morpholin-3-one
scaffold is typically quantified by their ability to inhibit the target enzyme, Factor Xa. The key

parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Compound Target IC50 (nM) Ki (nM) Assay Type

Rivaroxaban
Human Factor

Xa (free)
0.7[5] 0.4[3]

Cell-free

(Purified

Enzyme)

Rivaroxaban
Human Factor

Xa (in plasma)
21[4][5] -

Cell-based

(Human Plasma)

Rivaroxaban
Prothrombinase

complex
2.1[3] 0.7 ± 0.3[6]

Cell-free

(Enzyme

Complex)

Rivaroxaban
Clot-associated

Factor Xa
75[3][4] - Clot-based assay

Experimental Protocols
1. Synthesis Protocol: Preparation of Rivaroxaban from 4-(4-Aminophenyl)morpholin-3-one

This protocol describes a key step in the synthesis of Rivaroxaban, which involves the acylation

of the amine group of 4-(4-aminophenyl)morpholin-3-one with a suitable oxazolidinone

precursor.

Objective: To synthesize 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-

oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban).

Materials:
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(S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

(Oxazolidinone intermediate)

Hydrazine hydrate

Ethanol

5-Chlorothiophene-2-carbonyl chloride

Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

Deprotection of the Oxazolidinone Intermediate:

A solution of the phthalimide-protected oxazolidinone intermediate (derived from 4-(4-
aminophenyl)morpholin-3-one in previous steps) is prepared in ethanol.

Hydrazine hydrate is added, and the mixture is refluxed for several hours.

The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by

filtration.

The filtrate, containing the deprotected amine intermediate, is concentrated under reduced

pressure.

Acylation to form Rivaroxaban:

The crude amine intermediate is dissolved in anhydrous dichloromethane (DCM).[2]

The solution is cooled to 0°C in an ice bath.

Triethylamine (TEA) is added as a base.[2]

A solution of 5-chlorothiophene-2-carbonyl chloride in DCM is added dropwise to the

mixture.[2]
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The reaction is stirred at 0°C for 30 minutes and then at room temperature for an

additional 2 hours.[2]

Upon completion (monitored by TLC), the mixture is filtered.

The filter cake is washed with DCM and dried under reduced pressure to yield

Rivaroxaban as a white solid.[2]

2. Biological Assay Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay

This protocol outlines a standard method to determine the inhibitory activity of a compound

against purified human Factor Xa.

Objective: To determine the IC50 value of a test compound (e.g., Rivaroxaban) for Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an

inhibitor. A chromogenic substrate, which releases a colored compound (p-nitroaniline) when

cleaved by Factor Xa, is used. The color intensity is inversely proportional to the activity of the

inhibitor.[7]

Materials:

Purified human Factor Xa

Factor Xa chromogenic substrate (e.g., S-2765)

Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and 0.1% BSA[5]

Test compound (Rivaroxaban) dissolved in DMSO

96-well microplate

Microplate reader (405 nm)

Procedure:

Preparation of Reagents:
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Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the

assay buffer to achieve a range of final concentrations.

Prepare solutions of Factor Xa and the chromogenic substrate in the assay buffer at the

desired concentrations.

Assay Protocol:

To the wells of a 96-well microplate, add the assay buffer.

Add a small volume of the test compound dilutions (or DMSO for control wells).

Add the Factor Xa solution to all wells and incubate for a defined period (e.g., 10-15

minutes) at 37°C to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the chromogenic substrate solution to all wells.[8]

Immediately measure the absorbance at 405 nm over time (kinetic reading) or after a fixed

incubation period (endpoint reading).[7]

Data Analysis:

Calculate the rate of substrate hydrolysis (reaction velocity) for each well from the kinetic

data.

Plot the percentage of Factor Xa inhibition (relative to the DMSO control) against the

logarithm of the test compound concentration.

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to

determine the IC50 value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.[5]
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Synthesis Workflow
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Caption: Synthetic workflow for Rivaroxaban from 4-(4-Nitrophenyl)morpholin-3-one.
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Blood Coagulation Cascade & Rivaroxaban Action
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Caption: Role of Factor Xa in the coagulation cascade and its inhibition by Rivaroxaban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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